molecular formula C8H17ClO B13219335 3-(Chloromethyl)-1-ethoxypentane

3-(Chloromethyl)-1-ethoxypentane

Cat. No.: B13219335
M. Wt: 164.67 g/mol
InChI Key: HKWCUBMQOVYNDV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17ClO It is a chlorinated derivative of pentane, featuring a chloromethyl group and an ethoxy group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethoxypentane can be achieved through several methods. One common approach involves the chloromethylation of 1-ethoxypentane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethoxypentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of ethers, amines, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-ethoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethoxypentane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new chemical bonds. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(Chloromethyl)-1-butoxypentane: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

3-(Chloromethyl)-1-ethoxypentane is unique due to the presence of both a chloromethyl group and an ethoxy group, which provides a balance of reactivity and stability. The ethoxy group offers steric hindrance, which can influence the compound’s reactivity in substitution reactions, making it distinct from its methoxy, propoxy, and butoxy analogs.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxypentane

InChI

InChI=1S/C8H17ClO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

HKWCUBMQOVYNDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CCl

Origin of Product

United States

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